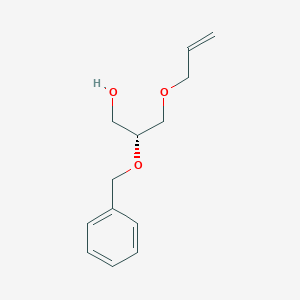

2-O-Benzyl-3-O-allyl-sn-glycerol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenylmethoxy-3-prop-2-enoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-8-15-11-13(9-14)16-10-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQVSYDAAVQSQC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC(CO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC[C@@H](CO)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427182 | |

| Record name | 2-O-Benzyl-3-O-allyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106401-57-4 | |

| Record name | 2-O-Benzyl-3-O-allyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Chiral Glycerol Building Block

The importance of 2-O-Benzyl-3-O-allyl-sn-glycerol lies fundamentally in its nature as a chiral glycerol (B35011) derivative. Chirality, or "handedness," is a critical aspect of molecular biology, as the physiological and pharmacological effects of a compound are often dictated by its specific stereochemistry. preprints.org This particular glycerol derivative possesses a defined stereochemical configuration at the second carbon of the glycerol backbone, denoted by the "sn" (stereospecifically numbered) nomenclature. This ensures that reactions involving this molecule proceed with a high degree of stereocontrol, a crucial factor in the synthesis of enantiomerically pure bioactive molecules.

The strategic placement of two different protecting groups, a benzyl (B1604629) group at the second position and an allyl group at the third, is what makes this molecule particularly powerful. These "orthogonal" protecting groups can be selectively removed under different reaction conditions. This allows for the stepwise and regioselective modification of the glycerol backbone, providing chemists with precise control over the final structure of the target molecule.

Central Role in the Synthesis of Complex Biomolecules

The unique architecture of 2-O-Benzyl-3-O-allyl-sn-glycerol makes it a central intermediate in the synthesis of a wide array of complex biomolecules, most notably phospholipids (B1166683) and ether lipids. These lipids are fundamental components of cellular membranes and are intimately involved in cellular signaling pathways. The ability to synthetically access these molecules with high purity is essential for studying their biological functions and for developing new therapeutic agents.

The synthesis of these complex lipids often involves a series of carefully orchestrated steps. Starting with this compound, chemists can selectively deprotect one of the hydroxyl groups and introduce a desired functional group, such as a phosphate (B84403) ester or a long-chain alkyl group. Subsequently, the second protecting group can be removed to allow for further modification, ultimately leading to the target lipid. This stepwise approach, enabled by the orthogonal protecting groups of the starting glycerol (B35011) derivative, is a hallmark of modern organic synthesis.

Historical Perspectives on Asymmetrically Protected Glycerol Derivatives

Stereoselective Chemical Synthesis Approaches

The chemical synthesis of this compound necessitates precise control over stereochemistry and regioselectivity to ensure the correct placement of functional groups on the chiral glycerol backbone.

Regioselective Functionalization of Glycerol Precursors

Glycerol possesses two primary hydroxyl groups and one secondary hydroxyl group with similar reactivity, making selective functionalization challenging. nih.gov To overcome this, synthetic strategies often begin with the protection of certain hydroxyl groups to direct subsequent reactions to the desired positions. A common approach involves the reaction of glycerol with ketones like acetone (B3395972) to form a ketal, such as 1,2-O-isopropylidene-sn-glycerol (solketal), which masks the sn-1 and sn-2 positions, leaving the sn-3 hydroxyl group available for initial modification. nih.gov Alternatively, reagents like benzaldehyde (B42025) can be used to form a 1,3-O-benzylidene acetal (B89532), leaving the sn-2 hydroxyl group exposed for reactions such as benzylation. This regioselective protection is a cornerstone for building complex, asymmetrically substituted glycerol derivatives.

Sequential Benzylation and Allylation Strategies

With a suitably protected glycerol precursor, the benzyl and allyl groups can be introduced in a stepwise fashion. The use of orthogonal protecting groups—groups that can be removed under different conditions—is key. For instance, starting with 1,2-isopropylidene-sn-glycerol, the free sn-3 hydroxyl can be allylated. Following this, the isopropylidene group is removed under acidic conditions to yield 3-O-allyl-sn-glycerol. A subsequent, carefully controlled benzylation step is required to selectively target the sn-2 position. This often involves further protection/deprotection steps to differentiate the remaining sn-1 and sn-2 hydroxyls. The benzyl group is typically introduced via Williamson ether synthesis using benzyl bromide or benzyl chloride and a base. The allyl group, also an ether, can be introduced using allyl bromide. capes.gov.br The sequence of these etherification reactions is critical to the synthetic design.

Chiral Pool Approaches to Glycerol Backbone Assembly

To ensure the correct absolute stereochemistry (the sn-configuration), many syntheses start from a "chiral pool"—readily available, inexpensive, and enantiomerically pure natural products. uvic.ca D-mannitol is a classic example used to access chiral glycerol synthons. nih.gov A well-established multi-step sequence transforms D-mannitol into 1,2-isopropylidene-sn-glycerol (4.4). nih.gov This process involves creating 1,2,5,6-diisopropylidene-ᴅ-mannitol (4.2), which is then cleaved to yield the desired chiral glycerol precursor. nih.gov By starting with a molecule of known chirality, the stereochemistry of the target compound is secured from the outset, avoiding the need for chiral resolution steps later in the synthesis. This approach is fundamental to creating enantiomerically pure bioactive lipids. nih.govuvic.ca

Application of Specific Catalysts and Reagents in Etherification

The etherification of glycerol's hydroxyl groups is a central reaction in the synthesis of this compound. This process can be catalyzed by both acids and bases. vurup.skmdpi.com Acid catalysts, such as sulfuric acid, p-toluenesulfonic acid, and heterogeneous catalysts like Amberlyst resins and zeolites, are commonly employed. vurup.skacs.org Basic catalysts, including alkaline earth metal oxides (e.g., CaO, BaO) and alkali metal carbonates (e.g., Na₂CO₃), are also effective, particularly for solvent-free processes. researchgate.netnih.gov The choice of catalyst influences not only the reaction rate but also the selectivity towards mono-, di-, or tri-etherified products. mdpi.com For instance, in the benzylation of glycerol with benzyl alcohol, catalysts can promote the formation of mono-benzyl and di-benzyl glycerol ethers. mdpi.com

Table 1: Comparison of Catalysts in Glycerol Etherification

| Catalyst | Catalyst Type | Typical Reactants | Key Findings | Reference(s) |

|---|---|---|---|---|

| Amberlyst 15 | Heterogeneous Acid | Glycerol, tert-butanol | High glycerol conversion (approx. 96%); favors di-ether formation compared to some zeolites. | vurup.sk |

| H-BEA Zeolite | Heterogeneous Acid | Glycerol, tert-butanol | Comparable conversion to Amberlyst 15 but higher activity towards di-ether formation. | vurup.sk |

| Sulfuric Acid (H₂SO₄) | Homogeneous Acid | Glycerol | Achieves 100% glycerol conversion but can lead to lower selectivity due to oligomerization. | mdpi.com |

| CaO | Heterogeneous Base | Glycerol | High selectivity (>90%) for di- and triglycerol; activity linked to Lewis acidity. | nih.gov |

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic methods combine the high selectivity of enzymes with the versatility of chemical reactions to create efficient and greener synthetic routes. nih.govnih.gov

Lipase-Mediated Regioselective Derivatization of sn-Glycerol

Lipases are widely used for their ability to catalyze reactions in a highly regio- and stereoselective manner. mdpi.com In glycerol chemistry, sn-1,3 regioselective lipases are particularly valuable. researchgate.net Enzymes such as immobilized Candida antarctica lipase (B570770) B (CAL-B, often sold as Novozym 435) can selectively acylate the primary hydroxyl groups at the sn-1 and sn-3 positions of glycerol, leaving the secondary sn-2 hydroxyl group untouched. nih.govnih.gov

This enzymatic selectivity forms the basis of a powerful chemo-enzymatic strategy. The synthesis can proceed via the following steps:

Enzymatic Protection: Regioselective acylation of the sn-1 and sn-3 hydroxyls of a glycerol precursor using a lipase and an acyl donor. nih.gov

Chemical Functionalization: Chemical benzylation of the now-free sn-2 hydroxyl group.

Selective Deprotection: Removal of the acyl groups from the sn-1 and sn-3 positions, which can often be achieved with another enzymatic step (saponification) or chemically. nih.gov

Final Chemical Functionalization: Allylation of the desired hydroxyl group.

This approach leverages the enzyme's precision to avoid complex chemical protection and deprotection steps, leading to a more efficient and environmentally benign synthesis. nih.govnih.gov

Table 2: Common Lipases and Their Regioselectivity in Glyceride Synthesis

| Lipase Source | Common Name/Form | Regioselectivity | Typical Application | Reference(s) |

|---|---|---|---|---|

| Candida antarctica | Novozym 435 (Immobilized Lipase B) | sn-1,3 specific | Regioselective acylation/esterification of primary hydroxyls in glycerol and its oligomers. | nih.govnih.gov |

| Rhizomucor miehei | Lipozyme RM IM | sn-1,3 specific | Esterification of glycerol with fatty acid anhydrides to produce 1,3-diglycerides. | google.com |

| Aspergillus niger | - | sn-1,3 specific | Used in the synthesis of 1,3-diacylglycerols. | researchgate.net |

Tandem Enzymatic and Chemical Protection Protocols

A prominent chemoenzymatic route commences with the enzymatic allylation of sn-glycerol. Lipases are frequently employed for this purpose due to their ability to catalyze regioselective acylation or etherification. For instance, Candida antarctica lipase B (CAL-B), often immobilized as Novozym® 435, can catalyze the transesterification of sn-glycerol with allyl acetate (B1210297). researchgate.netnih.gov This enzymatic step selectively introduces the allyl group at the primary sn-3 position, yielding 3-O-allyl-sn-glycerol with high regioselectivity and enantiomeric purity. researchgate.net The enzymatic reaction is typically carried out in a suitable organic solvent, such as tert-butanol, to facilitate the reaction and subsequent product isolation.

Another chemoenzymatic strategy involves the kinetic resolution of glycerol-derived cyclic carbonates. researchgate.net In this method, a racemic mixture of a glycerol derivative is subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed, leaving the other enantiomer in high enantiomeric excess. researchgate.net For example, lipases such as Pig Liver Esterase and Novozym® 435 have demonstrated high selectivity in the kinetic resolution of glycerol-derived cyclic carbonates. researchgate.net The resulting chiral building block can then be chemically converted to the desired protected glycerol derivative.

Strategies for Optimizing Stereochemical Purity and Yield

One of the key strategies is the use of chiral starting materials. Syntheses often begin from readily available chiral precursors such as D-mannitol or L-serine. uni-regensburg.de For instance, D-mannitol can be converted into 1,2-O-isopropylidene-sn-glycerol, a key intermediate that sets the stereochemistry for the subsequent benzylation and allylation steps. uni-regensburg.de This approach ensures that the final product retains the desired sn-configuration.

Enzymatic kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful techniques to enhance stereochemical purity. researchgate.net In KR, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate and the product. researchgate.netrsc.org Lipases from Aspergillus flavus and Burkholderia cepacia have been successfully used for the kinetic resolution of glycerol derivatives. researchgate.net DKR combines this enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. researchgate.net

Optimization of reaction conditions is another critical factor. In chemical steps, the choice of solvent, temperature, and base can significantly influence the regioselectivity and yield. For instance, in the Williamson ether synthesis for benzylation or allylation, phase-transfer catalysis (PTC) can be employed to improve reaction efficiency under milder conditions. mdpi.com The use of specific catalysts, such as heteropoly acids impregnated on clay for benzylation, can also lead to higher yields and selectivity for the desired mono-substituted product. mdpi.com

Furthermore, the sequence of introducing the protecting groups can impact the outcome. Protecting the sn-2 hydroxyl group first can sometimes lead to steric hindrance, affecting the subsequent reaction at the sn-3 position. Therefore, the more common strategy is to first protect the less hindered primary hydroxyl groups.

Analytical Techniques for Synthetic Intermediate Verification (excluding specific data)

The verification of synthetic intermediates is a crucial aspect of the multi-step synthesis of this compound. A combination of chromatographic and spectroscopic techniques is employed to confirm the structure and purity of each intermediate without delving into specific data points.

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is routinely used for monitoring the progress of a reaction. rsc.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the consumption of starting materials and the formation of products can be visualized. rsc.org The retention factor (Rf) value provides a preliminary identification of the compounds.

Flash Column Chromatography: This technique is the primary method for the purification of synthetic intermediates and the final product. rsc.org The crude reaction mixture is loaded onto a silica (B1680970) gel column and eluted with a solvent gradient, typically a mixture of hexane (B92381) and ethyl acetate, to separate the desired compound from byproducts and unreacted starting materials. rsc.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an indispensable tool for determining the enantiomeric purity (enantiomeric excess) of the chiral intermediates and the final product. nih.gov By using a chiral stationary phase, the enantiomers are separated, allowing for their quantification. nih.gov

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. These techniques provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the presence of the benzyl and allyl groups and their positions on the glycerol backbone.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds, confirming the successful incorporation of the protecting groups. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the composition of reaction mixtures. mdpi.comcabidigitallibrary.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. rsc.org The presence or absence of characteristic absorption bands, such as the hydroxyl (-OH) stretch, can confirm the completion of protection reactions.

By employing these analytical techniques at each stage of the synthesis, chemists can ensure the structural integrity and purity of the intermediates, leading to the successful synthesis of high-quality this compound.

Importance of the sn-Configuration for Downstream Applications

The specific sn (stereospecific numbering) configuration of glycerol derivatives is critical for their role in the synthesis of complex lipids, such as those found in cell membranes and signaling molecules. nih.govrug.nl In nature, glycerophospholipids, a major class of biological molecules, generally feature a glycerol moiety phosphorylated at the sn-3 position with fatty acid esters at the sn-1 and sn-2 positions. nih.gov The biological activity and function of these lipids are highly dependent on this specific stereochemistry.

For instance, phosphatidylglycerols (PG), a family of phospholipids (B1166683) with crucial cellular functions, are characterized by an (R) configuration in the diacyl glycerol backbone. nih.gov Deficiencies in the biosynthesis and metabolism of such stereochemically defined phospholipids have been linked to a variety of diseases. nih.gov Consequently, synthetic routes to these molecules must provide strict control over the stereocenters. nih.gov

This compound serves as a key intermediate in the synthesis of these stereochemically pure lipids. nih.govacs.org The defined stereochemistry at the C2 and C3 positions of the glycerol backbone allows for the sequential and regioselective introduction of various functional groups. This makes it an essential precursor for creating complex, biologically relevant molecules like ether-linked phospholipids, which have shown potent cytotoxic activity against tumor cells. lookchem.com The synthesis of such compounds relies on starting with a stereochemically pure building block to avoid the formation of a mixture of stereoisomers, which would be difficult to separate and could have different or even detrimental biological effects. rug.nlresearchgate.net

The ability to synthesize specific stereoisomers of lipids is not only crucial for studying their natural functions but also for developing new therapeutic agents and drug delivery systems. nih.govrug.nl For example, specific triacylglycerols found in nature have unique functions, such as enhancing calcium absorption or benefiting cardiac health. rug.nl The chemical synthesis of these specific lipids is often necessary to obtain pure samples for research, as isolation from natural sources can be challenging. rug.nl Therefore, the enantiopure nature of this compound is fundamental to its role as a versatile synthon in medicinal chemistry and lipidomics.

Asymmetric Synthesis Leveraging Chiral Auxiliaries

Asymmetric synthesis is a powerful strategy for preparing enantiomerically pure compounds from non-chiral starting materials. researchgate.netnih.gov One effective method involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. youtube.com After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. youtube.com

The general mechanism for using a chiral auxiliary involves three main steps:

The chiral auxiliary binds to the non-chiral substrate. youtube.com

The resulting intermediate reacts with a reagent, with the auxiliary guiding the approach of the reagent to create the desired stereochemistry. youtube.com

The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule. youtube.com

In the context of preparing chiral glycerol derivatives, chiral auxiliaries derived from natural products like menthol (B31143) or synthetic compounds like Evans oxazolidinones have been explored. usm.edu For example, research into the enantioselective synthesis of benzyl-substituted malonic acid esters has utilized chiral auxiliary-directed benzylation with menthol and oxazolidinones. usm.eduusm.edu While not always successful for every substrate, this approach provides a valuable strategy for inducing chirality. usm.edu The development of polymer-supported chiral auxiliaries, such as those based on the Evans oxazolidin-2-one, has also gained interest as it can simplify product purification and auxiliary recycling. bath.ac.uk

The choice of chiral auxiliary and reaction conditions is critical for achieving high enantioselectivity. The process often requires careful optimization to balance reactivity with the prevention of side reactions like epimerization, which can erode the stereochemical purity of the product. bath.ac.uk

Sharpless Asymmetric Dihydroxylation and Related Methods for Glycerol Chirality

The Sharpless Asymmetric Dihydroxylation (SAD) is a landmark reaction in organic synthesis that provides a reliable method for converting alkenes into chiral vicinal diols with high enantioselectivity. nih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. nih.govprinceton.edu The choice of the chiral ligand (derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ)) dictates which face of the alkene is hydroxylated, allowing for the synthesis of either enantiomer of the resulting diol. princeton.edu

This methodology has been successfully applied to the synthesis of chiral glycerol derivatives. acs.org Specifically, the asymmetric dihydroxylation of allyl ethers, such as allyl 4-methoxyphenyl (B3050149) ether, using commercially available "AD-mix" preparations (which contain the osmium catalyst, chiral ligand, and co-oxidant) can generate substituted glycerols in high enantiomeric purity. acs.orglookchem.com For example, a highly enantioselective synthesis of 1-O-benzyl-sn-glycerol can be achieved starting from an aryl diol, with the key step being the SAD of an allyl aryl ether. lookchem.com

A significant advantage of the SAD is its broad substrate scope and the predictability of its stereochemical outcome. princeton.edu Researchers have developed modifications to the standard procedure to facilitate large-scale preparations, which are often hindered by the need for large solvent volumes in the original protocol. lookchem.com By supplementing the AD-mix with a stoichiometric amount of a co-oxidant like potassium persulfate, the reaction can be performed in a more concentrated fashion, making it more practical for producing multigram quantities of chiral synthons like 1-O-benzyl-sn-glycerol and its derivatives. lookchem.com

The vicinal diols produced by the SAD are versatile intermediates that can be further elaborated into a wide range of important compounds, including natural products and their analogues. nih.gov The reaction's reliability and effectiveness have made it a cornerstone of modern asymmetric synthesis. nih.govscripps.edu

Impact of Starting Material Enantiopurity on Product Stereochemistry

The stereochemical integrity of a final product in a multi-step synthesis is fundamentally dependent on the enantiomeric purity of the starting materials and chiral reagents used. When a synthesis begins with a chiral building block, any presence of the undesired enantiomer in the starting material will likely be carried through the reaction sequence, resulting in a final product with a lower enantiomeric excess (ee). tcichemicals.com

In the synthesis of complex molecules like phospholipids, where biological function is exquisitely sensitive to stereochemistry, starting with materials of the highest possible enantiopurity is crucial. nih.govacs.org Syntheses that build upon chiral synthons derived from the "chiral pool"—readily available, enantiopure natural products—are a common strategy. researchgate.net For example, the synthesis of stereochemically pure phosphatidylglycerol can be achieved using two chiral solketal (B138546) precursors. nih.gov Similarly, L-glyceric acid has been used as the stereochemical template for the synthesis of 1,2-diacyl-sn-glycerols and their phospholipid derivatives. acs.org

If a chiral starting material is not 100% pure, the final product will reflect this impurity unless a resolution or purification step is performed. In some cases, a phenomenon known as chiral amplification can occur, where the enantiomeric excess of the product is higher than that of a chiral catalyst or auxiliary used in the reaction. However, this is not a general phenomenon, and it is more common for the enantiopurity to degrade over a synthetic sequence if care is not taken. Therefore, the most direct path to an enantiopure product is to begin with enantiopure starting materials. tcichemicals.com

The table below illustrates common chiral precursors used for the synthesis of glycerol derivatives and the importance of their initial purity.

| Chiral Starting Material | Resulting Chiral Synthon | Importance of Enantiopurity |

| (S)-1,2-isopropylideneglycerol (Solketal) | 1-O-Alkyl-sn-glycerols | Serves as a foundational chiral block; impurity leads directly to contamination of the final lipid product. nih.gov |

| L-Glyceric Acid | 3-Triphenylmethyl-sn-glycerol | The initial stereocenter dictates the final configuration of the resulting diacylglycerols and phospholipids. acs.org |

| Allyl Alcohol (via SAD) | Glycidyl Tosylate | The enantiomeric excess of the epoxidation step determines the purity of all subsequent glycerol derivatives. nih.gov |

| D- or L-Tartaric Acid | 1-O-Alkylglycerols | Used to create key intermediates; the defined stereochemistry of tartaric acid is transferred to the glycerol backbone. nih.gov |

Advanced Methods for Enantiomeric Excess Determination (excluding specific data)

Determining the enantiomeric excess (ee) of a chiral compound is a critical step in asymmetric synthesis to assess the success of a stereoselective reaction. nih.gov While traditional methods like chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are highly accurate, several advanced spectroscopic and analytical techniques have been developed for this purpose. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine ee through several protocols. researchgate.net

Chiral Derivatizing Agents (CDAs): The chiral analyte is reacted with an enantiopure CDA to form a pair of diastereomers. Since diastereomers have different physical properties, they exhibit distinct signals in the NMR spectrum, which can be integrated to determine the ratio of the original enantiomers. researchgate.net

Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the sample, which forms transient, diastereomeric complexes with the enantiomers of the analyte. This interaction can induce a chemical shift difference between the signals of the two enantiomers. researchgate.net

Chiral Lanthanide Shift Reagents: These reagents are a specific type of CSA that can cause large chemical shift differences, often leading to better resolution of the enantiomeric signals. researchgate.net

Circular Dichroism (CD) Spectroscopy: Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov

Exciton-Coupled Circular Dichroism (ECCD): This method is particularly powerful for molecules with multiple chromophores. The interaction (exciton coupling) between the chromophores gives rise to a characteristic CD signal whose sign can be correlated with the absolute configuration of the molecule. The magnitude of the signal can be used to determine the ee. nih.gov

Indicator-Displacement Assays: In this technique, a chiral host molecule is combined with an indicator. The chiral analyte displaces the indicator, and the change in the CD spectrum is monitored. This method can be adapted for high-throughput screening. nih.gov

Fluorescence Spectroscopy: High-throughput fluorescence-based assays have been developed for the rapid determination of ee in various chiral compounds, including diols and amino alcohols. nih.gov These methods often rely on the dynamic self-assembly of the analyte enantiomers with a chiral fluorescent ligand and another component to form diastereomeric complexes. These complexes exhibit different fluorescence intensities or wavelengths, allowing for the quantification of each enantiomer in the mixture. nih.gov This approach is particularly advantageous for screening large libraries of catalysts or reaction conditions due to its speed and sensitivity. nih.gov

The table below summarizes these advanced methods.

| Method | Principle | Application |

| NMR with Chiral Derivatizing Agents | Covalent bonding to a chiral agent forms diastereomers with distinct NMR signals. researchgate.net | Determination of ee and absolute configuration for a wide range of functional groups. |

| NMR with Chiral Solvating Agents | Non-covalent formation of transient diastereomeric complexes induces chemical shift differences. researchgate.net | Rapid ee determination without sample derivatization. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by chiral molecules. nih.govrsc.org | Determining ee and absolute configuration, particularly with the ECCD method. |

| Fluorescence-Based Assays | Formation of diastereomeric fluorescent complexes with distinct emission properties. nih.gov | High-throughput screening of asymmetric reactions. |

Protecting Group Chemistry of the Benzyl and Allyl Ethers in 2 O Benzyl 3 O Allyl Sn Glycerol

Selective Deprotection of the Allyl Ether Moiety

The allyl ether in 2-O-Benzyl-3-O-allyl-sn-glycerol can be selectively cleaved in the presence of the benzyl (B1604629) ether using several methods. The reactivity of the allylic double bond is the key to its removal. organic-chemistry.org These methods are generally mild and chemoselective, leaving other functional groups, including the benzyl ether, intact. organic-chemistry.org

Transition metal catalysts are widely used for the deprotection of allyl ethers. acsgcipr.org The general strategy involves the isomerization of the allyl ether to the more labile prop-1-enyl ether, which is then readily hydrolyzed under mild acidic conditions. organic-chemistry.org

Palladium: Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are highly effective for allyl ether cleavage. thieme-connect.compeptide.com The mechanism typically involves the formation of a π-allyl palladium complex. acsgcipr.org The reaction is often carried out in the presence of a nucleophilic scavenger, such as a barbituric acid derivative, which traps the allyl group, regenerating the catalyst and liberating the free hydroxyl group. organic-chemistry.orgthieme-connect.com The use of protic polar solvents like methanol (B129727) can significantly accelerate the reaction, allowing it to proceed at room temperature. organic-chemistry.orgthieme-connect.com These mild conditions are compatible with sensitive functional groups like benzyl ethers. organic-chemistry.org

Iridium: Iridium catalysts, such as those generated from [Ir(COD)Cl]₂ (COD = cyclooctadiene), have also been developed for reactions involving allyl ethers. nih.gov While often used for asymmetric allylic substitution reactions, iridium complexes can also catalyze the isomerization of the allyl group, facilitating its subsequent removal. acs.org

An alternative to transition metal catalysis is the oxidative cleavage of the allyl group's double bond. These methods avoid the use of heavy metals and can be highly efficient.

A common one-pot method involves the hydroxylation of the double bond using a catalytic amount of osmium tetroxide (OsO₄) and a co-oxidant like 4-methylmorpholine (B44366) N-oxide (NMO), followed by oxidative cleavage of the resulting vicinal diol with an oxidant such as sodium periodate (B1199274) (NaIO₄). organic-chemistry.orgacs.org This sequence ultimately releases the desired alcohol. organic-chemistry.org This oxidative deprotection is performed under near-neutral pH and does not affect acid- or base-labile protecting groups, including benzyl ethers. organic-chemistry.org Another approach uses catalytic amounts of chromium trioxide (CrO₃) with tert-butyl hydroperoxide to achieve a one-pot deprotection and subsequent oxidation of the liberated alcohol to a carbonyl compound. thieme-connect.com Other oxidative reagents like iodine in dimethyl sulfoxide (B87167) have also been reported for the cleavage of certain allyl ethers. researchgate.net

The mechanisms for allyl ether deprotection vary with the chosen method:

Transition Metal-Catalyzed: With palladium(0) catalysts, the process is initiated by the coordination of the palladium to the double bond of the allyl ether. This is followed by an oxidative addition to form a π-allyl palladium(II) complex. acsgcipr.org A nucleophile then attacks this complex, cleaving the C-O bond and releasing the alcohol. The catalyst is regenerated, allowing the cycle to continue. acsgcipr.orggoogle.com In isomerization-based methods, the transition metal catalyst facilitates the migration of the double bond from the terminal position to form an enol ether (prop-1-enyl ether). This enol ether is highly susceptible to hydrolysis, even under mildly acidic conditions, to yield the deprotected alcohol and propanal.

Oxidative Cleavage: The mechanism of the OsO₄/NaIO₄ method begins with the syn-dihydroxylation of the allyl double bond by osmium tetroxide to form a vicinal diol. organic-chemistry.orgacs.org This diol is then cleaved by periodate through a cyclic periodate ester intermediate, which breaks down to release the alcohol and an aldehyde. organic-chemistry.orgacs.org The process can continue with further oxidation of the aldehyde fragment. organic-chemistry.orgorganic-chemistry.org

Selective Deprotection of the Benzyl Ether Moiety

The benzyl ether is a robust protecting group, stable to a wide variety of acidic and basic conditions, as well as many oxidative and reductive reagents. organic-chemistry.org This stability allows for extensive synthetic manipulations on other parts of the molecule before its removal. In the context of this compound, the benzyl group would typically be removed after the allyl group has been cleaved and the desired modifications at the sn-3 position have been completed.

The most common and efficient method for cleaving benzyl ethers is catalytic hydrogenolysis. organic-chemistry.orgyoutube.com This method is highly selective and proceeds under mild conditions, making it compatible with many other functional groups.

The reaction is typically carried out using a palladium catalyst, most commonly palladium on activated carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). youtube.comchemrxiv.orgjk-sci.com The solvent of choice is often an alcohol like ethanol (B145695) or methanol. jk-sci.com During the reaction, the C-O bond of the benzyl ether is cleaved, and hydrogen atoms are added, resulting in the formation of the free alcohol and toluene (B28343) as a byproduct. youtube.comjk-sci.com Toluene is volatile and easily removed, simplifying the purification of the final product. youtube.com

The mechanism involves the oxidative addition of the benzyl ether to the palladium(0) surface, followed by coordination of hydrogen and subsequent reductive elimination that releases the alcohol and toluene, regenerating the active catalyst. jk-sci.com While highly effective, care must be taken in molecules with other reducible functional groups, such as alkenes or alkynes. However, in the case of deprotecting a glycerol (B35011) derivative after the allyl group has already been removed, this is less of a concern. To prevent unwanted side reactions like the saturation of aromatic rings in more complex substrates, catalyst pre-treatment or the use of hydrogen transfer reagents like 1,4-cyclohexadiene (B1204751) can be employed. organic-chemistry.orgchemrxiv.org

Alternative Chemical Deprotection Strategies

While standard deprotection methods are widely employed, a range of alternative chemical strategies offer milder conditions, enhanced selectivity, and compatibility with various functional groups. These methods can be broadly categorized into oxidative, reductive, and Lewis acid-mediated cleavages. The choice of a specific deprotection agent is critical to ensure the selective removal of either the benzyl or the allyl group while preserving the other.

Oxidative Deprotection:

Oxidative methods are particularly effective for the cleavage of benzyl ethers. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are commonly used for the debenzylation of alcohols. researchgate.netcdnsciencepub.com The reaction proceeds through the formation of a charge-transfer complex, followed by hydride abstraction from the benzylic position, leading to the release of the alcohol. researchgate.net Notably, visible-light-mediated debenzylation using catalytic amounts of DDQ has been shown to be compatible with sensitive functional groups like alkenes, including allyl ethers. acs.org This photochemical approach provides a valuable tool for the selective deprotection of the benzyl group in this compound without affecting the allyl ether.

Reductive Deprotection:

Catalytic hydrogenolysis is a standard and efficient method for the removal of benzyl ethers, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source. organic-chemistry.orgjk-sci.com This method is generally mild and does not affect allyl ethers. However, in molecules containing other reducible functional groups, careful selection of the catalyst and reaction conditions is necessary. The combination of palladium on carbon with a hydrogen transfer reagent like formic acid can also be used for the rapid removal of O-benzyl groups. organic-chemistry.org

Lewis Acid-Mediated Deprotection:

Lewis acids can facilitate the cleavage of both benzyl and allyl ethers. Boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger like pentamethylbenzene (B147382) allows for the mild debenzylation of aryl benzyl ethers. organic-chemistry.org For the cleavage of allyl ethers, a combination of a nickel-H precatalyst and a Brønsted acid can effect deallylation through double-bond migration followed by hydrolysis. organic-chemistry.org Selective cleavage of unsubstituted allyl ethers can also be achieved with high yields using samarium(II) iodide in the presence of water and isopropylamine. organic-chemistry.org

The following table summarizes various alternative deprotection strategies for benzyl and allyl ethers, highlighting the reagents, conditions, and selectivity.

| Protecting Group | Reagent(s) | Conditions | Selectivity/Remarks |

| Benzyl Ether | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | CH₂Cl₂/H₂O, room temperature | Oxidative cleavage; can be selective for p-methoxybenzyl ethers. nih.gov |

| Benzyl Ether | Visible light, DDQ (catalytic) | CH₂Cl₂, H₂O, 525 nm irradiation | Photooxidative cleavage; tolerates allyl groups. acs.org |

| Benzyl Ether | Pd/C, H₂ | EtOH, MeOH, or THF, room temperature | Catalytic hydrogenolysis; a common and efficient method. jk-sci.comcommonorganicchemistry.com |

| Benzyl Ether | BCl₃, Pentamethylbenzene | CH₂Cl₂, low temperature | Lewis acid-mediated cleavage; scavenger prevents side reactions. organic-chemistry.org |

| Allyl Ether | Pd(PPh₃)₄, Barbituric acid derivatives | Protic polar solvents (e.g., MeOH) | Pd(0)-catalyzed cleavage at room temperature. organic-chemistry.org |

| Allyl Ether | SmI₂/H₂O/i-PrNH₂ | THF, room temperature | Selective cleavage of unsubstituted allyl ethers. organic-chemistry.org |

| Allyl Ether | Ni-H precatalyst, Brønsted acid | Not specified | Deallylation via double-bond migration and hydrolysis. organic-chemistry.org |

Regioselective Functionalization at the sn-1 Hydroxyl Position

With the sn-2 and sn-3 positions protected, the free hydroxyl group at the sn-1 position of this compound becomes the primary site for further chemical modifications. Regioselective functionalization at this position is a key step in the synthesis of a wide array of structured glycerolipids. Enzymatic methods, particularly those employing lipases, have emerged as powerful tools for achieving high regioselectivity in the acylation of glycerol derivatives.

Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triacylglycerols in nature. In organic synthesis, they are widely used in their reverse role to catalyze esterification and transesterification reactions. nih.govresearchgate.net A significant advantage of using lipases is their often-high regioselectivity, which can discriminate between the primary (sn-1 and sn-3) and secondary (sn-2) hydroxyl groups of glycerol.

Research has demonstrated that certain lipases exhibit a strong preference for the sn-1 position of glycerol derivatives. For instance, a novel lipase (B570770) isolated from a Pseudomonas strain has been shown to effectively catalyze the transesterification of 2-O-benzylglycerol with vinyl acetate (B1210297) to produce (S)-(+)-2-O-benzylglycerol-1-acetate with high selectivity and enantiomeric excess. core.ac.uk This reaction highlights the utility of lipases in achieving regioselective acylation at the sn-1 position of a substrate structurally very similar to this compound. The use of vinyl acetate as the acylating agent is advantageous as the co-product, vinyl alcohol, tautomerizes to volatile acetaldehyde, driving the reaction forward. core.ac.uk

The choice of solvent can also influence the activity and selectivity of the lipase. Non-polar solvents with a log P value above 2.5 have been found to be optimal for the catalytic activity of the Pseudomonas lipase, while more polar solvents can negatively affect the optical purity of the product. core.ac.uk

The following table details research findings on the lipase-catalyzed regioselective functionalization of glycerol derivatives, providing insights into the conditions applicable to this compound.

| Substrate | Enzyme | Acylating Agent | Solvent | Product | Yield/Selectivity | Reference |

| 2-O-Benzylglycerol | Pseudomonas sp. Lipase | Vinyl acetate | Diisopropyl ether | (S)-(+)-2-O-Benzylglycerol-1-acetate | 31.8% monoacetate, 97% ee | core.ac.uk |

| sn-Glycerol-3-phosphocholine | Novozym 435 (Candida antarctica lipase B) | Fatty acids | Not specified | sn-1-Acyl-lysophosphatidylcholine | High conversion to the sn-1 acylated product | researchgate.net |

| Trimethylhydroquinone diacetate | Lipozyme RM IM (Rhizomucor miehei lipase) | n-Butanol | Not specified | Trimethylhydroquinone-1-monoacetate | 99.1% yield, 100% regioselectivity | nih.gov |

| (-)-Thiamphenicol | Candida antarctica lipase B (CAL-B) | Vinyl esters | MeCN | Thiamphenicol esters (acylated at primary OH) | >99% conversion, 94-98% isolated yield | nih.gov |

Applications of 2 O Benzyl 3 O Allyl Sn Glycerol As a Key Synthetic Intermediate in Complex Organic Synthesis

Synthesis of Phospholipids (B1166683) and Derivatives

Phospholipids are fundamental components of biological membranes and serve as crucial signaling molecules. nih.gov The stereospecific synthesis of naturally occurring phospholipids and their analogues is essential for biomedical research. 2-O-Benzyl-3-O-allyl-sn-glycerol provides a strategic advantage in achieving the desired stereochemistry and substitution pattern.

Phosphatidylglycerol Analogues

Phosphatidylglycerol (PG) is an anionic phospholipid found in prokaryotic and eukaryotic membranes, particularly in pulmonary surfactant. nih.govnih.gov The synthesis of PG and its analogues can be systematically approached using this compound. The free primary hydroxyl group at the sn-1 position is first acylated with desired fatty acids. Subsequently, the allyl protecting group at the sn-3 position is selectively removed. The resulting free hydroxyl is then phosphitylated and coupled with a suitably protected glycerol (B35011) derivative, such as 1,2-di-O-acyl-sn-glycerol. Final deprotection of the benzyl (B1604629) group and any other remaining protecting groups yields the target phosphatidylglycerol analogue. This method allows for the creation of PGs with varied acyl chains at defined positions.

Phosphocholine (B91661) and Lysophospholipid Derivatives

Phosphatidylcholines (PC) are a major class of phospholipids in eukaryotic cells. nih.gov Lysophospholipids, which lack an acyl group at either the sn-1 or sn-2 position, are important signaling molecules. nih.gov The synthesis of these compounds from this compound showcases the utility of its orthogonal protecting groups.

For the synthesis of a 1-acyl-2-benzyl-lysophospholipid derivative, the free sn-1 hydroxyl is first acylated. The allyl group is then removed from the sn-3 position to expose the hydroxyl for the introduction of the phosphocholine headgroup. This is often achieved using reagents like 2-bromoethyl dichlorophosphate (B8581778) followed by reaction with trimethylamine. nih.gov The resulting compound is a lysophospholipid analogue with a persistent benzyl ether at the sn-2 position. If the natural lysophospholipid is desired, the benzyl group can be removed via hydrogenolysis to yield the free hydroxyl. Alternatively, starting with the acylation at sn-1, followed by removal of the benzyl group at sn-2 and then introduction of the phosphocholine headgroup at sn-3 (after allyl deprotection) provides a route to 1-acyl-lysophosphatidylcholine. nih.govresearchgate.net

Cardiolipin (B10847521) and Diphosphatidylglycerol Synthesis

Cardiolipin is a complex dimeric phospholipid, consisting of two phosphatidic acid moieties linked by a central glycerol bridge, and is found almost exclusively in mitochondrial membranes. nih.govnih.gov Its synthesis is a multistep process where protected glycerol intermediates are crucial. A novel synthetic method for cardiolipin involves coupling reagents with protected glycerol backbones. researchgate.net

Using this compound, one can envision its use in constructing the central glycerol bridge. After acylation at the sn-1 position, the allyl group at sn-3 and the benzyl group at sn-2 would be deprotected to yield a 1-O-acyl-sn-glycerol. This monoacyl-glycerol can then be coupled with two molecules of a protected phosphatidic acid derivative, such as 1,2-diacyl-sn-glycero-3-phosphate, to form the cardiolipin backbone. nih.gov Alternatively, the initial intermediate can be used to build the phosphatidylglycerol units which are then dimerized. The de-allylation of the intermediate would be followed by phosphitylation and coupling to a diacylglycerol to form a phosphatidylglycerol, which can then be used in enzyme-catalyzed pathways with cardiolipin synthase to form cardiolipin. nih.govresearchgate.net

Plasmalogen Generation Pathways

Plasmalogens are a unique subclass of ether phospholipids characterized by a vinyl-ether linkage at the sn-1 position of the glycerol backbone. wordpress.comresearchgate.netnih.gov They are involved in protecting cells from oxidative stress and are abundant in neuronal and cardiovascular tissues. nih.govfrontiersin.org The synthesis of plasmalogens is complex, and the creation of the vinyl-ether bond is a key challenge.

The allyl group on the this compound intermediate is particularly significant for plasmalogen synthesis. While natural plasmalogens have the ether link at sn-1, this intermediate can be adapted. The free sn-1 hydroxyl can be alkylated to form a 1-O-alkyl ether. The allyl group at sn-3 can then be isomerized to a more reactive propenyl ether using a rhodium or palladium catalyst. This propenyl ether is a direct precursor to the vinyl-ether linkage found in plasmalogens. researchgate.net Following this isomerization, the benzyl group at sn-2 is removed and the position is acylated. Finally, the sn-3 propenyl ether is cleaved and a phosphoethanolamine or phosphocholine headgroup is introduced to complete the synthesis of the plasmalogen analogue. The biosynthesis of plasmalogens naturally starts from acyl-dihydroxyacetone phosphate (B84403) (DHAP) in the peroxisomes. nih.govmdpi.com Synthetic precursors like alkylglycerols can bypass the initial peroxisomal steps and enter the pathway in the endoplasmic reticulum. frontiersin.org

Synthetic Approaches to Other Complex Phospholipid Classes

The synthetic strategies enabled by this compound extend to other complex phospholipids like phosphatidylserine (B164497) (PS) and phosphatidylinositol (PI). nih.gov The general principle remains the same: leveraging the orthogonal nature of the benzyl and allyl protecting groups to selectively functionalize the three positions of the glycerol backbone.

For instance, in the synthesis of phosphatidylserine, the sn-1 position of the intermediate would be acylated. The allyl group would then be cleaved, and the exposed sn-3 hydroxyl would be phosphitylated and coupled to a protected serine derivative. Final removal of the benzyl group at sn-2 and other protecting groups would yield the desired phosphatidylserine. This modular approach allows for the synthesis of a diverse library of complex phospholipids for research into membrane structure and function.

Synthesis of Ether Lipids and Bioactive Analogues

Ether lipids are characterized by an alkyl or alkenyl chain attached to the glycerol backbone via an ether linkage, typically at the sn-1 position. nih.govwikipedia.org These lipids are not only structural components of membranes but also include potent signaling molecules like Platelet-Activating Factor (PAF). nih.govwordpress.com Synthetic ether lipid analogues also have significant therapeutic potential. wikipedia.orgnih.gov

The intermediate this compound is well-suited for producing ether lipids with modifications at the sn-2 and sn-3 positions. The synthesis begins with the alkylation of the free sn-1 hydroxyl group to install the characteristic ether linkage. Following this, the synthetic path can be directed towards various bioactive analogues.

For example, to synthesize an analogue of PAF, the sn-1 alkylated intermediate would undergo selective de-allylation at the sn-3 position. This is followed by the introduction of a phosphocholine headgroup. nih.govnih.gov The final step towards a PAF analogue involves the debenzylation of the sn-2 position, which can then be acetylated. nih.gov The ability to control the substituents at all three positions is critical for creating PAF analogues with modified stability or biological activity, such as those with carbamate (B1207046) functions at the sn-2 position. nih.govbeilstein-journals.org This synthetic flexibility is paramount for structure-activity relationship studies and the development of new therapeutic agents.

Glycoglycerolipids from Marine and Other Sources

Glycoglycerolipids are a major class of lipids, typically composed of a 1,2-diacyl-sn-glycerol backbone glycosidically linked to a carbohydrate moiety, most commonly at the sn-3 position. creative-proteomics.com These compounds, found in marine organisms and plants, exhibit a wide range of biological activities. creative-proteomics.com

This compound, with its free hydroxyl at the sn-1 position, is an ideal starting material for the synthesis of isomeric glycoglycerolipids, such as 1-O-glycosyl-2,3-diacyl-sn-glycerols. The synthesis of these unnatural isomers is vital for comparative biological studies to understand the significance of the sugar's linkage position for the compound's function.

A representative synthetic strategy is as follows:

Glycosylation at sn-1: The free sn-1 hydroxyl of this compound is coupled with a protected glycosyl donor to form a glycosidic bond.

Manipulation of Protecting Groups: The allyl group at sn-3 is removed, followed by acylation to introduce a fatty acid chain.

Final Acylation: The benzyl group at sn-2 is cleaved via hydrogenolysis, and the final fatty acid is installed at this position.

This chemoenzymatic approach allows for the creation of well-defined glycolipid analogues for biological evaluation.

Archaetidic Acids and Related Isoprenoid Glycerol Ethers

The cell membranes of archaea are chemically distinct from those of bacteria and eukaryotes. They are composed of lipids with isoprenoid chains ether-linked to a sn-glycerol backbone, in contrast to the ester-linked fatty acids on an sn-3-glycerol backbone found elsewhere. nih.govnih.gov The fundamental core structure of these lipids is archaetidic acid, which is 2,3-di-O-phytanyl-sn-glycerol-1-phosphate. ebi.ac.uknih.gov

The synthesis of these unique structures requires a chiral glycerol precursor with the correct sn-1 stereochemistry. This compound possesses the correct stereoconfiguration at the C2 position (which corresponds to the sn-2 position of the final archaeal lipid). Its protecting group pattern makes it a conceptually ideal starting point for the stereospecific synthesis of the archaeal lipid core. A plausible synthetic route would involve:

Phosphorylation at sn-1: Introduction of a protected phosphate group at the free sn-1 hydroxyl.

Deallylation and Etherification: Removal of the allyl group at sn-3, followed by etherification with a phytanyl group.

Debenzylation and Etherification: Removal of the benzyl group at sn-2, followed by a second etherification to install the second phytanyl chain.

Deprotection: Final removal of the phosphate protecting groups to yield the target archaetidic acid.

This controlled, stepwise approach ensures the correct placement of the isoprenoid ethers on the stereochemically defined glycerol backbone.

Synthesis of Glycoconjugates and Bacterial Cell Wall Components

This compound and its derivatives are instrumental in the synthesis of components of Gram-positive bacterial cell walls, particularly teichoic acids.

Glycerol Teichoic Acid Fragments and Oligomers

Glycerol teichoic acids are polymers of repeating glycerol-phosphate units that are crucial for the viability and antigenicity of many Gram-positive bacteria. rsc.org The precise chemical synthesis of defined teichoic acid fragments is essential for immunological studies and vaccine development. universiteitleiden.nl

The synthesis of these oligomers is often achieved using phosphoramidite (B1245037) chemistry on a solid support, a method borrowed from oligonucleotide synthesis. universiteitleiden.nluniversiteitleiden.nl In this context, a derivative of this compound serves as the precursor to the key monomer building block. A typical sequence involves:

Protection of the free sn-1 hydroxyl group, for example, with a dimethoxytrityl (DMTr) group, which serves as a temporary protecting group during the automated synthesis.

Conversion of the starting material into a glycerol phosphoramidite. The benzyl group at C-2 remains as a stable protecting group throughout the chain elongation process.

Stepwise assembly of the glycerol-phosphate chain using an automated synthesizer. Each cycle involves coupling the phosphoramidite monomer, oxidation of the newly formed phosphite (B83602) triester, and deprotection of the DMTr group to allow the next coupling. universiteitleiden.nl

This methodology allows for the rapid and efficient assembly of teichoic acid oligomers of a specific, predetermined length, such as hexamers, dodecamers, and even 20-mers. universiteitleiden.nluniversiteitleiden.nl

| Research Finding | Synthetic Strategy | Outcome |

| Assembly of medium-sized TA fragments (6-12 units) | Fluorous phase synthesis using a perfluorooctylpropylsulfonyl ethyl (F-Pse) protected glycerol phosphoramidite building block. | Efficient synthesis of multi-milligram quantities of TA fragments. universiteitleiden.nl |

| Automated Solid-Phase Synthesis | Use of glycerol phosphoramidite monomers with DMTr protection for chain elongation on a solid support. | Generation of a 20-mer TA fragment in approximately 5 hours. universiteitleiden.nl |

| Block Coupling Strategy | Synthesis of a dimeric glycerol phosphate unit, which is then converted to a phosphoramidite and coupled to another dimer to form a tetramer. | Stepwise solution-phase synthesis of a defined TA tetramer. rsc.org |

Glucosylated sn-Glycerolphosphate Teichoic Acid Assembly

Many natural teichoic acids are decorated with carbohydrate appendages, which significantly influence their biological and immunological properties. rsc.org The synthesis of these more complex structures requires the preparation of glycosylated glycerol phosphoramidite monomers.

In this approach, a suitably protected glycerol acceptor, derived from this compound, is first glycosylated at the sn-2 position. The benzyl group is absent here, and the position is functionalized with the sugar before the glycerol unit is converted into a phosphoramidite. This glycosylated monomer is then incorporated into the growing teichoic acid chain at specific positions during automated solid-phase synthesis. universiteitleiden.nl This allows for the creation of a library of teichoic acid oligomers with varying glycosylation patterns, which can be used to probe antibody binding and other immunological interactions. universiteitleiden.nl

Glycosylation Reactions Utilizing sn-Glycerol Acceptors

The synthesis of glycosylated teichoic acids and isomeric glycoglycerolipids relies on the crucial step of forming a glycosidic bond with a glycerol acceptor. The free hydroxyl group of a derivative of this compound can act as the nucleophilic acceptor in these reactions. For example, to prepare a building block for glucosylated teichoic acids, the sn-2 hydroxyl of a 1-O-TBDPS-3-O-allyl-sn-glycerol can be used as the acceptor.

The success of these syntheses hinges on achieving high stereoselectivity in the glycosylation step. This is controlled by the choice of the glycosyl donor (the activated sugar), its protecting groups, and the reaction promoters.

| Component | Example | Role |

| Glycerol Acceptor | 1-O-(tert-Butyldiphenylsilyl)-3-O-allyl-sn-glycerol | The chiral backbone providing a free hydroxyl group for glycosylation. |

| Glycosyl Donor | 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranosyl thioglycoside | The activated sugar molecule that will be transferred to the acceptor. |

| Promoter System | Phenylsulfenyl triflate (Ph2SO/Tf2O) with a hindered base (TTBP) | Activates the glycosyl donor for nucleophilic attack by the acceptor's hydroxyl group, influencing the stereochemical outcome. |

| Product | 1-O-(TBDPS)-2-O-(glycosyl)-3-O-allyl-sn-glycerol | The resulting glycosylated glycerol, ready for further transformation into a synthetic building block like a phosphoramidite. |

This controlled glycosylation allows for the precise construction of complex glycoconjugates with defined structures for advanced biological and medicinal research.

Precursor in the Synthesis of Other Chiral Fine Chemicals and Natural Product Scaffolds

The strategic placement of the benzyl and allyl ether protecting groups on the sn-glycerol core allows for their selective removal under different reaction conditions. This orthogonality is the cornerstone of its utility, enabling chemists to unmask specific hydroxyl groups at various stages of a synthetic sequence, thereby facilitating the introduction of new functionalities and the construction of complex stereochemical architectures.

Applications in Chiral Aldehyde and Diol Synthesis

The transformation of this compound into chiral aldehydes and diols showcases its value as a versatile C3 chiral building block. These transformations typically involve the manipulation of the allyl group, followed by further synthetic modifications.

The synthesis of the chiral aldehyde, (2S)-2-(benzyloxy)-3-hydroxypropanal, can be achieved through the ozonolysis of the terminal double bond of the allyl group in this compound. This reaction proceeds via an ozonide intermediate, which upon reductive workup, typically with dimethyl sulfide (B99878) or zinc, yields the desired aldehyde. This chiral aldehyde is a valuable intermediate for the synthesis of various pharmaceuticals and natural products, allowing for chain extension and the introduction of nitrogen-containing functional groups.

Furthermore, the allyl group can be readily converted into a diol functionality through Sharpless asymmetric dihydroxylation. nih.govbeilstein-journals.orgwikipedia.orgorganic-chemistry.org This powerful method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the formation of vicinal diols from prochiral olefins. nih.govbeilstein-journals.orgwikipedia.orgorganic-chemistry.org The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the stereochemical outcome of the dihydroxylation, allowing for the synthesis of either diastereomer of the resulting triol. This method has been successfully applied to the dihydroxylation of aryl allyl ethers to generate substituted glycerols in high enantiomeric purity. lookchem.com The resulting polyol can then be further manipulated to construct more complex molecules.

Table 1: Synthesis of Chiral Aldehydes and Diols from this compound

| Product | Reagents and Conditions | Yield | Reference |

| (2S)-2-(benzyloxy)-3-hydroxypropanal | 1. O₃, CH₂Cl₂/MeOH, -78 °C; 2. Me₂S | Not specified | General transformation |

| (2S)-2-(Benzyloxy)-3-((2,3-dihydroxy)propoxy)propan-1-ol | AD-mix-β, t-BuOH/H₂O | High | lookchem.com |

| (2S)-2-(Benzyloxy)-3-((2,3-dihydroxy)propoxy)propan-1-ol | AD-mix-α, t-BuOH/H₂O | High | lookchem.com |

Note: Specific yields for the ozonolysis are not detailed in the general literature but are typically high for this transformation. The dihydroxylation yields are reported as high in the cited literature.

Utility in the Construction of Bicyclic and Polyhydroxylated Systems

The application of this compound extends to the synthesis of more complex molecular architectures, including bicyclic and polyhydroxylated systems, which are common motifs in a variety of natural products.

The functional groups present in the derivatives of this compound can be exploited in intramolecular cyclization reactions to form bicyclic structures. For instance, the diol or aldehyde functionalities, generated as described above, can be further elaborated and then induced to cyclize. An intramolecular Diels-Alder reaction, for example, can be envisioned where the diene and dienophile are tethered to the glycerol backbone, leading to the formation of bicyclic lactones or other fused ring systems. The stereochemistry of the glycerol backbone plays a crucial role in controlling the facial selectivity of the cycloaddition, thereby influencing the stereochemical outcome of the bicyclic product.

Moreover, the chiral scaffold provided by this compound is an excellent starting point for the synthesis of polyhydroxylated natural products, such as alkaloids and complex lipids. For instance, the synthesis of polyhydroxylated piperidines, a class of compounds known for their glycosidase inhibitory activity, often involves the use of chiral pool starting materials to construct the highly functionalized heterocyclic ring. nih.gov The aldehyde derived from this compound can undergo aza-Henry reactions or reductive aminations to introduce the nitrogen atom, followed by a series of stereocontrolled hydroxylations and cyclization to furnish the desired polyhydroxylated piperidine (B6355638). The synthesis of polyhydroxylated pyrrolizidine (B1209537) and indolizidine alkaloids has been described to proceed through the cyclization of piperidine intermediates possessing multiple free hydroxyl groups, which can be conceptually derived from this versatile starting material. nih.gov

Table 2: Exemplary Applications in the Synthesis of Complex Systems

| Target System | Key Synthetic Transformations | Potential Starting Material Derivative | Reference |

| Bicyclic Lactone | Intramolecular Diels-Alder reaction | Diene- and dienophile-functionalized glycerol derivative | General strategy |

| Polyhydroxylated Piperidine | Ozonolysis, aza-Henry reaction, cyclization | (2S)-2-(benzyloxy)-3-hydroxypropanal | nih.gov |

| Polyhydroxylated Alkaloids | Dihydroxylation, amination, cyclization | (2S)-2-(Benzyloxy)-3-((2,3-dihydroxy)propoxy)propan-1-ol | nih.gov |

Note: This table presents conceptual synthetic pathways based on established methodologies and the known reactivity of the intermediates.

Chemical Transformations and Reactivity of the 2 O Benzyl 3 O Allyl Sn Glycerol Scaffold

Controlled Oxidation Reactions for Aldehyde or Carboxylic Acid Formation

The primary hydroxyl group at the C1 position of the 2-O-Benzyl-3-O-allyl-sn-glycerol backbone is readily susceptible to oxidation. The choice of oxidizing agent and reaction conditions dictates whether the transformation selectively yields the corresponding aldehyde, 2-O-benzyl-3-O-allyl-sn-glyceraldehyde, or is carried through to the carboxylic acid, 2-O-benzyl-3-O-allyl-sn-glyceric acid.

Mild, anhydrous oxidation conditions are required to stop the reaction at the aldehyde stage. Reagents such as Dess-Martin periodinane (DMP) and those used in Swern oxidations (oxalyl chloride/DMSO) are highly effective for this purpose. wikipedia.orgchemistrysteps.comorganic-chemistry.org These methods operate at low temperatures and neutral or near-neutral pH, which prevents over-oxidation and preserves the integrity of the acid- and base-labile protecting groups. wikipedia.orgchemistrysteps.com The Dess-Martin oxidation, in particular, is known for its high chemoselectivity and compatibility with sensitive functional groups like alkenes, which is crucial for the allyl moiety in the substrate. wikipedia.org

Conversely, the synthesis of the corresponding carboxylic acid requires strong oxidizing agents in aqueous media. The Jones oxidation, which utilizes chromic acid (H₂CrO₄) generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone (B3395972), is a classic and effective method for this transformation. wikipedia.orgchemistrysteps.comorganic-chemistry.org The reaction proceeds via an intermediate aldehyde which is rapidly hydrated and further oxidized to the carboxylic acid under the reaction conditions. chemistrysteps.com While highly efficient, the harsh acidic conditions and the use of carcinogenic chromium(VI) have led to the development of alternative methods. wikipedia.orgalfa-chemistry.com

Table 1: Controlled Oxidation of this compound

| Product | Reagent(s) | Solvent | Typical Conditions | Key Features |

|---|---|---|---|---|

| 2-O-benzyl-3-O-allyl-sn-glyceraldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | Mild, neutral pH, high yield, chemoselective. wikipedia.orgorganic-chemistry.org |

| 2-O-benzyl-3-O-allyl-sn-glyceraldehyde | (COCl)₂, DMSO, then Et₃N (Swern) | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temp | Mild, avoids heavy metals, requires low temperatures. |

| 2-O-benzyl-3-O-allyl-sn-glyceric acid | CrO₃, H₂SO₄ (Jones Reagent) | Acetone | 0 °C to Room Temp | Strong oxidant, high yield, harsh acidic conditions. wikipedia.orgchemistrysteps.com |

Chemoselective Reduction Reactions

The presence of both an allyl and a benzyl (B1604629) group offers opportunities for selective reduction. The double bond of the allyl group can be selectively reduced without affecting the benzyl ether, which typically requires more forcing conditions for hydrogenolysis.

One of the most effective methods for the chemoselective hydrogenation of the alkene in the presence of a benzyl ether is using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline). nih.gov This catalyst is active enough to reduce the double bond of the allyl group to a propyl group, but it is deactivated towards the hydrogenolysis of the C-O bond of the benzyl ether. nih.gov This transformation yields 2-O-benzyl-3-O-propyl-sn-glycerol, a useful intermediate where the two ether functionalities can be cleaved under different conditions (the benzyl group by hydrogenolysis and the propyl group by strong acid).

Another powerful chemoselective transformation involves the isomerization of the allyl ether to the thermodynamically more stable prop-1-enyl ether. This reaction can be catalyzed by strong bases like potassium tert-butoxide or transition-metal complexes, such as those of ruthenium. organic-chemistry.orgresearchgate.net The resulting enol ether is labile to mild acidic hydrolysis, providing a method to deprotect the C3 hydroxyl group while leaving the benzyl ether at C2 intact. This two-step sequence is a common strategy for selectively removing an allyl protecting group in the presence of a benzyl group.

Table 2: Chemoselective Transformations of the Allyl Group

| Transformation | Reagent(s) | Product (after final step) | Key Features |

|---|---|---|---|

| Selective Hydrogenation | H₂, Lindlar's Catalyst | 2-O-benzyl-3-O-propyl-sn-glycerol | Reduces C=C bond without cleaving the benzyl ether. nih.gov |

| Isomerization & Hydrolysis | 1. Base (e.g., t-BuOK) or Ru catalyst 2. Mild Acid (e.g., aq. HCl) | 2-O-benzyl-sn-glycerol | Orthogonal deprotection strategy for the allyl group. organic-chemistry.orgresearchgate.net |

Nucleophilic Substitution Reactions at the Primary Hydroxyl

The primary hydroxyl group at the C1 position is an excellent handle for introducing a wide variety of functional groups via nucleophilic substitution. Since the hydroxide (B78521) ion is a poor leaving group, the alcohol must first be activated. masterorganicchemistry.com A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. libretexts.org This transformation converts the hydroxyl into an excellent leaving group with retention of stereochemistry. masterorganicchemistry.com

The resulting tosylate is highly reactive towards SN2 displacement by a wide range of nucleophiles. libretexts.orgnih.gov This allows for the introduction of azides (using sodium azide), halides (using sodium halides), cyanides, and thiols, providing access to a plethora of derivatives with inverted stereochemistry at the C1 position.

Alternatively, the Mitsunobu reaction offers a powerful method for the direct conversion of the primary alcohol into various functional groups with inversion of configuration. nih.govwikipedia.orgorganic-chemistry.org This one-pot reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol in situ. wikipedia.org It can then be displaced by a suitable acidic nucleophile (pKa < 15), such as a carboxylic acid to form an ester, a thiol for a thioether, or an imide for a protected amine. organic-chemistry.org

Table 3: Nucleophilic Substitution at the C1-Hydroxyl

| Method | Reagents | Intermediate/Product Type | Stereochemistry | Key Features |

|---|---|---|---|---|

| Two-Step (via Tosylate) | 1. TsCl, Pyridine 2. Nucleophile (e.g., NaN₃) | 1-Azido-2-O-benzyl-3-O-allyl-sn-glycerol | Inversion at C1 | Reliable, versatile for many nucleophiles. libretexts.orgnih.gov |

| Mitsunobu Reaction | PPh₃, DIAD, Nucleophile (e.g., RCOOH) | 1-O-Acyl-2-O-benzyl-3-O-allyl-sn-glycerol | Inversion at C1 | One-pot reaction for acidic nucleophiles. nih.govwikipedia.org |

Reactivity in the Presence of Varying Reaction Conditions (e.g., pH, Temperature, Solvent Systems)

The stability and reactivity of the this compound scaffold are highly dependent on the reaction environment.

pH: The ether linkages exhibit different stabilities to pH. Benzyl ethers are generally stable to a wide range of pH conditions but can be cleaved by strong acids (e.g., HBr, BCl₃) or under reductive conditions (hydrogenolysis). organic-chemistry.orgwikipedia.org They are robust towards basic conditions. ias.ac.in In contrast, the allyl ether, while also relatively stable, can be isomerized to a prop-1-enyl ether under strong basic conditions, which is then susceptible to cleavage by mild acid. organic-chemistry.org This differential stability is the basis for orthogonal protection/deprotection strategies. The glycerol (B35011) backbone itself is stable across a wide pH range at moderate temperatures.

Temperature: Pure glycerol is thermally stable up to approximately 200°C, above which it begins to decompose. netzsch.comresearchgate.netnetzsch.com The presence of the benzyl and allyl ether groups does not significantly lower this decomposition temperature under neutral conditions. However, high temperatures can promote side reactions, especially in the presence of acidic or basic catalysts. For instance, prolonged heating under strongly acidic or basic conditions can lead to the cleavage of the ether linkages.

Solvent Systems: The choice of solvent plays a critical role in the reactivity, particularly for nucleophilic substitution reactions at the primary hydroxyl. Polar aprotic solvents (e.g., DMSO, DMF, THF) are generally preferred for SN2 reactions. wfu.edu They solvate the cation of the nucleophilic salt but leave the anion relatively "free" and highly reactive. wfu.edu In contrast, polar protic solvents (e.g., water, methanol (B129727), ethanol) can solvate both the cation and the anion. libretexts.org The solvation of the nucleophile through hydrogen bonding reduces its nucleophilicity, slowing down SN2 reactions. libretexts.orglibretexts.org However, polar protic solvents are excellent for promoting SN1 reactions, as they can stabilize both the carbocation intermediate and the leaving group. libretexts.orgacs.org Therefore, to ensure a clean SN2 displacement at the primary center of the tosylated derivative, a polar aprotic solvent is the optimal choice.

Future Perspectives and Emerging Research Avenues for 2 O Benzyl 3 O Allyl Sn Glycerol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is reshaping the synthesis of fine chemicals, including glycerol (B35011) derivatives. Future efforts in the chemistry of 2-O-Benzyl-3-O-allyl-sn-glycerol are expected to focus on developing synthetic routes that are both more sustainable and atom-economical.

Traditional syntheses often involve multiple protection and deprotection steps, which can generate significant waste. A key area of development is the replacement of stoichiometric reagents with catalytic systems. For instance, the benzylation of glycerol can be achieved using benzyl (B1604629) alcohol with solid acid catalysts, such as heteropoly acids impregnated on clay, which are robust, recyclable, and promote a greener process. mdpi.com This approach avoids the use of benzyl halides and the subsequent formation of salt by-products.

Another strategy involves the use of glycerol, a widely available and inexpensive byproduct of the biodiesel industry, as a starting material. preprints.orgmdpi.com Direct, selective etherification of glycerol remains a challenge due to its three hydroxyl groups. preprints.org However, research into regioselective enzyme-catalyzed reactions and metal-free catalytic paths for glycerol etherification is ongoing. mdpi.commdpi.com

The concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a critical metric for sustainable synthesis. researchgate.net Routes that minimize waste by incorporating the maximum number of reactant atoms into the final product are preferred. For example, the synthesis of glycerol carbonate from glycerol and urea (B33335) is an attractive method where the only by-product is ammonia, which can be recycled. mdpi.com Applying similar principles to the synthesis of this compound could involve direct, catalyzed addition reactions that avoid leaving groups.

| Catalyst System | Reactants | Product Focus | Sustainability Advantage |

| Heteropoly Acid on K-10 Clay mdpi.com | Glycerol, Benzyl Alcohol | Benzyl Glycerol Ethers | Recyclable heterogeneous catalyst, avoids halide waste. |

| Zinc-based Catalysts mdpi.com | Glycerol, Urea | Glycerol Carbonate | Non-toxic reactants, high conversion, recyclable by-products. |

| SO3H Catalysts mdpi.com | Glycerol, Alcohols (e.g., Benzyl) | Monoalkyl Glycerol Ethers | Metal- and salt-free catalytic pathway. |

| Gold-based Catalysts (e.g., Au/Al2O3) mdpi.com | Glycerol | Glyceric Acid (Oxidation) | High activity and selectivity under certain conditions. |